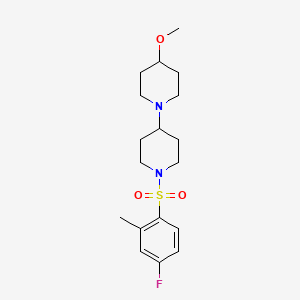

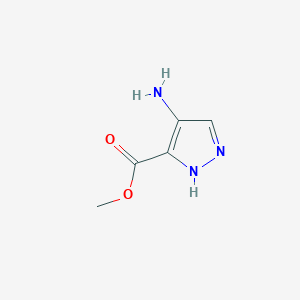

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as "5-Fluorotoluene-2-sulfonyl chloride" .

Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-methylbenzenesulfonyl chloride” is C7H6ClFO2S . The InChI Key is XLPGWKNCWMFHOD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 208.64 g/mol . The density is 1.433 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

- Piperidine Derivatives in Aminocarbonylation : Piperidine derivatives, like 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in the synthesis of carboxamides and ketocarboxamides, particularly from iodoalkenes and iodoarenes (Takács et al., 2014).

Medicinal Chemistry and Drug Design

- Synthesis of Antibacterial Agents : Piperidine compounds have been synthesized for their potential antibacterial properties. Studies show that derivatives of 1,3,4-oxadiazole and sulfamoyl attached to piperidine structures, similar to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Materials Science and Corrosion Studies

- Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their ability to inhibit corrosion, particularly on iron surfaces. Quantum chemical calculations and molecular dynamic simulations of these derivatives show promising results in corrosion inhibition (Kaya et al., 2016).

Organometallic Chemistry

- Catalysis in Alcohol Oxidation : Certain piperidine-based sulfonate compounds are used as catalysts in the selective oxidation of alcohols. These compounds, structurally related to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, show effectiveness in catalyzing the oxidation of primary and secondary alcohols (Hazra et al., 2015).

Quantum Chemistry

- Electrochemical Fluorination Studies : The electrochemical fluorination of cyclic amines like methylpiperidines, which are structurally similar to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, has been explored to understand the dynamics of C-N bond cleavage and the formation of fluorinated compounds (Abe et al., 2000).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

The sulfonyl fluoride motif in “4-Fluoro-2-methylbenzenesulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN2O3S/c1-14-13-15(19)3-4-18(14)25(22,23)21-11-5-16(6-12-21)20-9-7-17(24-2)8-10-20/h3-4,13,16-17H,5-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPKVOYOSMGWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2931797.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 4-methoxyphenyl ether](/img/structure/B2931800.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B2931801.png)